

Application Notes and Protocols for ELA-32 (human) ELISA Kit

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Compound of Interest		
Compound Name:	ELA-32(human)	
Cat. No.:	B10788165	Get Quote

For the Quantitative Determination of Human ELA-32 in Plasma and Serum Samples.

These application notes provide a comprehensive overview and detailed protocols for the use of the ELA-32 (human) ELISA kit for accurate quantification of human Elabela-32 in plasma and serum samples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Elabela (ELA), also known as Toddler or Apela, is a recently identified peptide hormone that plays a crucial role in various physiological processes. The 32-amino acid isoform, ELA-32, is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1] Activation of the apelin receptor by ELA-32 triggers downstream signaling cascades, including the PI3K/AKT pathway, which is involved in cell survival, proliferation, and metabolism.[2][3] Dysregulation of the ELA-32 signaling pathway has been implicated in cardiovascular diseases, renal dysfunction, and cancer. Accurate quantification of circulating ELA-32 levels in plasma and serum is therefore critical for understanding its physiological and pathological roles and for the development of novel therapeutics.

This ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay designed for the sensitive and specific measurement of human ELA-32.

Quantitative Data Summary



The performance characteristics of a typical ELA-32 (human) ELISA kit are summarized in the tables below. Note that specific values may vary slightly between different kit manufacturers and lots.

Table 1: Assay Characteristics

Parameter	Specification
Sensitivity	0.25 ng/mL[4]
Detection Range	0.25 - 2.7 ng/mL (Linear Range)[4]
0.01 - 100 ng/mL (Standard Range)[4]	
Sample Type	Serum, Plasma[4]
Sample Volume	50 μL[4]
Assay Time	~ 4 hours[4]

Table 2: Assay Precision

Parameter	Specification
Intra-Assay CV	< 10%[4]
Inter-Assay CV	< 15%[4]

Table 3: Specificity / Cross-Reactivity



Peptide	Cross-Reactivity (%)
ELA-32 (Human)	100[4]
ELA-21 (Human, Mouse, Rat)	100[4]
ANP (Mouse, Rat)	0[4]
Adrenomedullin (Human)	0[4]
BNP-32 (Human)	0[4]
CNP22 (Human, Rat, Mouse, Porcine)	0[4]
Apelin 36 (Human)	0[4]
Apelin 12 (Human, Mouse, Rat, Bovine)	0[4]
Copeptin (Human)	0[4]

Experimental Protocols Sample Collection and Preparation

Proper sample handling is crucial for accurate results. Avoid repeated freeze-thaw cycles.

a) Serum:

- Collect whole blood in a serum separator tube (SST).
- Allow the blood to clot for 30 minutes at room temperature.
- Centrifuge for 15 minutes at 1000 x g.[5]
- Carefully collect the serum and assay immediately or aliquot and store at ≤ -20°C.[5]

b) Plasma:

- Collect whole blood using EDTA or heparin as an anticoagulant.[6]
- Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[5]



Carefully collect the plasma and assay immediately or aliquot and store at ≤ -20°C.[5]

Reagent Preparation

Bring all reagents and samples to room temperature before use.

- Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration.
- Standard Dilutions: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to create the standard curve, as per the kit's specific instructions.
- Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to its working concentration using the appropriate diluent.
- Streptavidin-HRP Conjugate (1x): Dilute the concentrated Streptavidin-HRP to its working concentration.

ELISA Assay Procedure

- Add Samples and Standards: Add 50 μ L of each standard, blank (sample diluent), and sample into the appropriate wells of the microplate.
- Add Detection Antibody: Immediately add 50 μL of the 1x Biotinylated Detection Antibody to each well.
- Incubate: Cover the plate and incubate for 1-2 hours at 37°C or room temperature (refer to the specific kit manual).
- Wash: Aspirate or decant the contents of each well. Wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add Streptavidin-HRP: Add 100 μL of 1x Streptavidin-HRP Conjugate to each well.
- Incubate: Cover the plate and incubate for 1 hour at 37°C or room temperature.



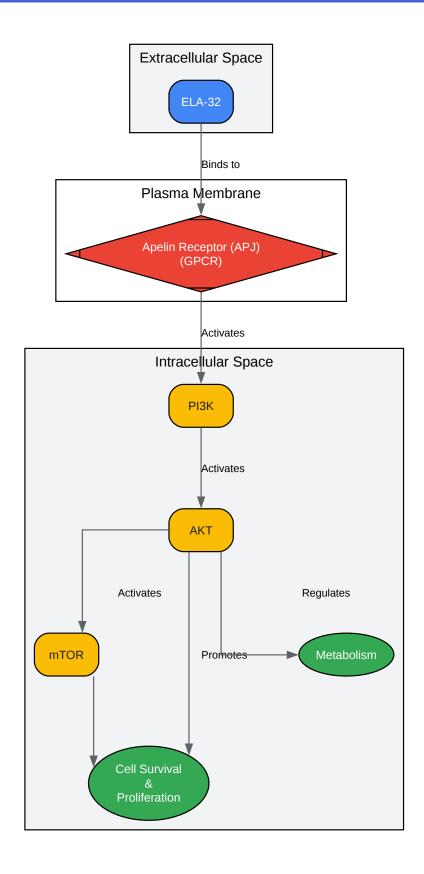
- Wash: Repeat the wash step as described in step 4.
- Add Substrate: Add 90 μL of TMB Substrate Solution to each well.
- Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Calculation of Results

- Subtract the average OD of the blank from the OD of all standards and samples.
- Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
- Use the standard curve to determine the concentration of ELA-32 in the samples.

Visualizations **ELA-32 Signaling Pathway**





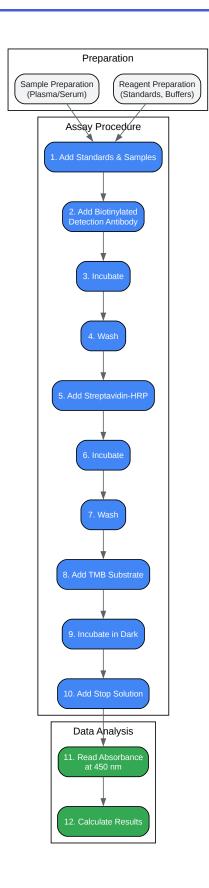
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Caption: ELA-32 binds to the apelin receptor, activating the PI3K/AKT/mTOR signaling pathway.

ELISA Experimental Workflow





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Caption: Step-by-step workflow for the ELA-32 (human) ELISA kit.



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